3-Sec-butoxyazetidine
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Overview
Description
3-Sec-butoxyazetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sec-butoxyazetidine typically involves the ring-opening reactions of aziridines or azetidines. One common method is the nucleophilic substitution of azetidine derivatives with sec-butyl alcohol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the azetidine ring, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Sec-butoxyazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the butoxy group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted azetidines depending on the nucleophile used
Scientific Research Applications
3-Sec-butoxyazetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Sec-butoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ring strain and functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
- 3-Butoxyazetidine
- 3-Methoxyazetidine
- 3-Ethoxyazetidine
Comparison: 3-Sec-butoxyazetidine is unique due to its sec-butyl group, which imparts different steric and electronic properties compared to other alkoxyazetidines. This uniqueness can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-butan-2-yloxyazetidine |
InChI |
InChI=1S/C7H15NO/c1-3-6(2)9-7-4-8-5-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
DPANMBQQJSERLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1CNC1 |
Origin of Product |
United States |
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